2-(4-Brom-2-chlorphenyl)ethanol

Übersicht

Beschreibung

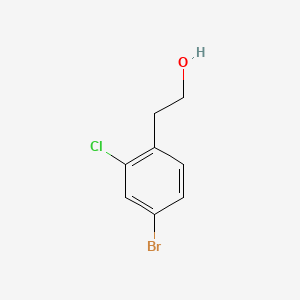

2-(4-Bromo-2-chlorophenyl)ethanol is an organic compound with the molecular formula C8H8BrClO It is a halogenated phenyl ethanol derivative, characterized by the presence of both bromine and chlorine atoms on the phenyl ring

Wissenschaftliche Forschungsanwendungen

2-(4-Bromo-2-chlorophenyl)ethanol has several applications in scientific research:

Wirkmechanismus

Mode of Action

It is known that the compound’s bromine and chlorine atoms could potentially interact with biological targets, leading to changes in cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Bromo-2-chlorophenyl)ethanol . These factors could include pH, temperature, and the presence of other molecules in the environment.

Biochemische Analyse

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chlorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-(4-Bromo-2-chlorophenyl)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol . The reaction is typically carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of 2-(4-Bromo-2-chlorophenyl)ethanol may involve the use of catalytic hydrogenation processes. This method utilizes a catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the corresponding aldehyde under hydrogen gas pressure. This approach is advantageous due to its scalability and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromo-2-chlorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: 2-(4-Bromo-2-chlorophenyl)acetaldehyde, 2-(4-Bromo-2-chlorophenyl)acetic acid

Reduction: 2-(4-Bromo-2-chlorophenyl)ethane

Substitution: Various substituted phenyl ethanols

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-2-chlorophenol: A related compound with similar halogenation but differing in the functional group attached to the phenyl ring.

2-Bromoethanol: Another halogenated ethanol derivative, differing in the position and type of halogen atoms.

Uniqueness

2-(4-Bromo-2-chlorophenyl)ethanol is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions in synthetic and biological applications, distinguishing it from other halogenated phenyl ethanol derivatives .

Biologische Aktivität

2-(4-Bromo-2-chlorophenyl)ethanol is a halogenated phenolic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of both bromine and chlorine atoms on the phenyl ring, influences its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : CHBrClO

- Molecular Weight : Approximately 231.51 g/mol

The compound's structure allows for specific interactions with biological targets, which may lead to changes in cellular processes. The halogen substituents can enhance lipophilicity and alter the electronic properties, affecting the compound's reactivity and biological efficacy.

The biological activity of 2-(4-Bromo-2-chlorophenyl)ethanol is primarily attributed to its ability to interact with various biomolecules. This interaction may influence:

- Enzyme Activity : The compound may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.

- Cell Signaling : It may modulate signaling pathways, potentially affecting cell proliferation and apoptosis.

- Gene Expression : Changes in gene expression profiles have been observed in response to treatment with this compound.

Antimicrobial Properties

Research indicates that 2-(4-Bromo-2-chlorophenyl)ethanol exhibits antimicrobial activity against various pathogens. Preliminary studies suggest it may be effective against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown selective activity against Chlamydia species, indicating potential applications in treating infections caused by these pathogens .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have shown that halogenated phenolic compounds can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of signaling pathways associated with cell survival .

Case Studies and Research Findings

-

In Vitro Studies : A study reported that derivatives of similar halogenated compounds displayed significant cytotoxicity against cancer cell lines, suggesting that 2-(4-Bromo-2-chlorophenyl)ethanol could also have comparable effects .

Compound IC (µM) Target Compound A 6.5 ± 1.0 Cancer Cells Compound B 20 ± 3 Bacterial Strains - Mechanism Exploration : Further exploration into the mechanism of action revealed that these compounds could disrupt cellular membranes or interfere with DNA replication processes, leading to cell death .

- Toxicity Studies : Toxicological assessments highlighted that while some derivatives were effective against pathogens, they also exhibited varying degrees of toxicity towards human cells. This underscores the need for careful dose optimization in therapeutic applications .

Environmental Considerations

The environmental impact of 2-(4-Bromo-2-chlorophenyl)ethanol is also a point of concern. Studies indicate that compounds containing halogens can persist in the environment and may bioaccumulate, raising questions about their long-term ecological effects .

Eigenschaften

IUPAC Name |

2-(4-bromo-2-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUUNSIHRYKSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728108 | |

| Record name | 2-(4-Bromo-2-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916516-90-0 | |

| Record name | 2-(4-Bromo-2-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.